molecular formula C18H14O3 B5640271 7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one

7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one

Cat. No. B5640271
M. Wt: 278.3 g/mol
InChI Key: WKPZGYIAWMJMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromone derivatives, similar to 7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one, often involves multi-component reactions. A study by Ghorbani and Kiyani (2014) presented a facile one-pot synthesis of 7-arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-one derivatives through a three-component strategy in aqueous media using potassium phthalimide as a catalyst (Ghorbani & Kiyani, 2014). This method exemplifies the type of synthetic approach that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of chromone derivatives, including this compound, is often studied using crystallography. Abou et al. (2012) analyzed the crystal structure of a similar compound, revealing details about the orientation of the chromen-2-one ring and its side chains, as well as intermolecular interactions like hydrogen bonds and π–π stacking (Abou et al., 2012). Such analyses are crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions and Properties

Chromone derivatives participate in a variety of chemical reactions. For example, Wang Yang (2010) described the regioselective bromination and rearrangement of a chromen-2-one derivative, highlighting the reactivity of such compounds under specific conditions (Wang Yang, 2010). This type of chemical behavior is important for further functionalization and application of these molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target of “7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one”. Many coumarins exert their effects by interacting with enzymes, receptors, or other proteins in the body .

Safety and Hazards

The safety and hazards associated with “7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one” would depend on its specific biological activity. It’s important to note that while some coumarins have beneficial pharmacological effects, others can be toxic or carcinogenic . Therefore, any use of this compound should be guided by appropriate safety testing and regulatory oversight .

Future Directions

The study of coumarins and their derivatives is a vibrant field with potential applications in drug discovery, agriculture, and other areas . Future research on “7-methyl-3-(2-methylbenzoyl)-4H-chromen-4-one” could involve further elucidation of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its safety and efficacy in relevant biological models .

properties

IUPAC Name

7-methyl-3-(2-methylbenzoyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-11-7-8-14-16(9-11)21-10-15(18(14)20)17(19)13-6-4-3-5-12(13)2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPZGYIAWMJMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.